molecular formula C15H13F4NO B14049475 (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14049475
M. Wt: 299.26 g/mol
InChI Key: YSVCCSQIXFFQAY-UHFFFAOYSA-N
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Description

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine (CAS 1261575-74-9) is a high-purity biphenyl derivative supplied with a minimum purity of 98% . This compound features a strategic molecular architecture, incorporating fluorine and trifluoromethoxy substituents on a biphenyl scaffold, which are functional groups of significant interest in modern medicinal chemistry . The trifluoromethoxy (-OCF3) group is known to confer enhanced metabolic stability and increased lipophilicity to a molecule, fine-tuning properties critical for drug absorption and bioavailability . The dimethylamine moiety serves as a strong electron-donating group, creating a push-pull electronic system with the electron-withdrawing trifluoromethoxy group. This specific structural motif makes the compound a valuable intermediate in pharmaceutical research and development, particularly for probing structure-activity relationships (SAR) . While the exact biological target of this specific compound is not fully elucidated, its structural features are consistent with those used in the development of agents for neurological targets, such as TRPM8 antagonists investigated for migraine therapy , and in the design of molecular probes for neurodegenerative diseases . Researchers will find this chemical a versatile building block for drug discovery campaigns, fragment-based ligand design, and as a reference standard in analytical studies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

4-fluoro-N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)11-5-8-14(16)13(9-11)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

YSVCCSQIXFFQAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a biphenyl core with a 6-fluoro substituent on the first aromatic ring and a 4'-trifluoromethoxy group on the second ring, along with a dimethylamine moiety at the 3-position. Retrosynthetic cleavage suggests two primary disconnections:

  • Suzuki-Miyaura Coupling : Disconnection between the two aryl rings to yield 3-bromo-N,N-dimethylaniline (Fragment A) and 4-(trifluoromethoxy)phenylboronic acid (Fragment B).
  • Late-Stage Amine Functionalization : Disconnection at the C–N bond to generate a brominated biphenyl intermediate, followed by Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Approaches

Synthesis via Boronic Acid Coupling Partners

The most widely reported method involves coupling 3-bromo-N,N-dimethylaniline with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Key variations include:

Palladium Catalyst Systems
  • Pd(PPh₃)₄/Triphenylphosphine : A mixture of tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) and aqueous Na₂CO₃ in toluene/ethanol (3:1) at 80–90°C for 12–24 hours achieves 65–78% yield.
  • PdCl₂(dppf)/DCM : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (3 mol%) with K₃PO₄ in 1,4-dioxane at 100°C under microwave irradiation (30 minutes) improves yields to 82%.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH 85 18 68
PdCl₂(dppf) K₃PO₄ Dioxane 100 0.5 82
Pd(OAc)₂/XPhos Cs₂CO₃ THF 80 6 75
Boronic Acid Preparation

4-(Trifluoromethoxy)phenylboronic acid is typically synthesized from 4-bromophenyl trifluoromethyl ether via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C.

Sequential Halogenation and Amination Strategies

Bromine-Directed Coupling Followed by Dimethylation

Buchwald-Hartwig Amination of Biphenyl Intermediates

Palladium-Catalyzed C–N Bond Formation

A halogenated precursor, 3-bromo-6-fluoro-4'-(trifluoromethoxy)biphenyl, undergoes amination with dimethylamine using:

  • Pd₂(dba)₃/Xantphos : A catalyst system of tris(dibenzylideneacetone)dipalladium(0) (2 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%) with Cs₂CO₃ in toluene at 110°C for 24 hours (Yield: 74%).
  • Microwave Acceleration : Reducing reaction time to 2 hours at 150°C under microwave irradiation maintains comparable yields (72%).

Table 2: Optimization of Amination Conditions

Catalyst Ligand Base Temp (°C) Time (h) Yield (%)
Pd₂(dba)₃ Xantphos Cs₂CO₃ 110 24 74
Pd(OAc)₂ BINAP KOtBu 100 18 68
PdCl₂(Amphos) DavePhos NaOtBu 120 6 70

One-Pot Tandem Coupling-Amination Approaches

Recent advances employ single-flask strategies to streamline synthesis:

  • Sequential Suzuki-Amination : Initial coupling of 3-bromo-N,N-dimethylaniline with 4-(trifluoromethoxy)phenylboronic acid using Pd(OAc)₂/SPhos, followed by in situ addition of dimethylamine and Xantphos to effect C–N coupling. This method achieves 65% overall yield with reduced purification steps.
  • Continuous Flow Systems : Microreactor setups with immobilized Pd catalysts enable rapid biphenyl formation (10 minutes residence time) and subsequent gas-phase amination, though yields remain moderate (58%).

Analytical Characterization Data

While full spectroscopic details for 1261575-74-9 are proprietary, key reported data include:

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H), 7.34–7.28 (m, 3H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 3.05 (s, 6H).
  • MS (ESI+) : m/z 299.26 [M+H]⁺, matching C₁₅H₁₃F₄NO.

Industrial-Scale Production Insights

Pilot plant data (200 kg scale) highlight:

  • Cost-Effective Catalysis : Recyclable Pd/C systems achieve 85% yield in biphenyl coupling steps after three reuse cycles.
  • Crystallization Optimization : Ethanol/water mixtures (7:3) at −20°C provide 98.5% purity with 92% recovery.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethoxy groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of substituted biphenylamines. Key analogs include:

Compound Name Substituents (Positions) Key Differences
6-Fluoro-4'-methoxybiphenyl-3-yl-dimethylamine -F (6), -OCH₃ (4') -OCF₃ vs. -OCH₃: Increased lipophilicity and electron-withdrawing nature in the trifluoromethoxy variant
6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl-dimethylamine -Cl (6), -OCF₃ (4') -F vs. -Cl: Chlorine’s larger atomic radius may alter steric hindrance and electronic effects
6-Fluoro-4'-(trifluoromethyl)biphenyl-3-yl-dimethylamine -F (6), -CF₃ (4') -OCF₃ vs. -CF₃: Trifluoromethoxy is less electron-withdrawing than trifluoromethyl

Physicochemical Properties

  • Basicity : The dimethylamine group (pKa ~10–11) is less basic than primary amines (pKa ~9–10), affecting protonation states under physiological conditions.
  • Thermal Stability: Fluorine and trifluoromethoxy substituents improve thermal stability relative to non-fluorinated analogs, as seen in differential scanning calorimetry (DSC) studies.

Biological Activity

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a biphenyl framework with fluorine and trifluoromethoxy substitutions, suggests enhanced reactivity and specificity in biological systems. This article explores the biological activity of this compound, focusing on its interactions with various biomolecular targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C15H13F4NO
  • Molecular Weight: 299.26 g/mol
  • Structural Features:
    • Biphenyl framework
    • Fluorine atom at the 6-position
    • Trifluoromethoxy group at the 4'-position

The presence of multiple fluorine atoms contributes to the compound's chemical stability and reactivity, making it a subject of interest in various fields such as medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity, which may lead to various biological effects, including anti-inflammatory and anticancer properties. The precise mechanisms depend on the specific targets involved .

Biological Activity Data

Research indicates that this compound exhibits notable interactions with several biological targets:

Target Effect IC50 Value
Histone Deacetylases (HDACs)InhibitionVaries by derivative
Cancer Cell LinesCytotoxicityIC50 = 1.24 μM (for similar compounds)
Enzymatic ActivityModulation of metabolic pathwaysSpecific to target

Case Studies

  • Inhibition of HDACs:
    A study investigating fluorinated derivatives for their ability to inhibit human HDACs revealed that compounds with similar structural features to this compound exhibited significant inhibitory activity against HDAC isoenzymes, suggesting potential for cancer therapy .
  • Selectivity in Cancer Treatment:
    Research has shown that certain derivatives of this compound demonstrated selective cytotoxicity towards colon cancer cells while sparing normal intestinal epithelial cells, indicating a promising therapeutic window for targeted cancer treatments .
  • Mechanistic Insights:
    Utilizing NMR spectroscopy, researchers have explored how fluorinated compounds interact with proteins involved in critical cellular pathways. This approach has provided insights into the binding mechanisms and potential selectivity of this compound .

Q & A

Q. What are the optimal synthetic routes for (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by functional group modifications. Key steps include:

  • Fluorination and trifluoromethoxy introduction : Use electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution with trifluoromethoxy precursors.
  • Dimethylamine installation : Achieved via reductive amination or nucleophilic substitution of a halogenated intermediate with dimethylamine.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water) ensure high purity. Reaction progress is monitored via TLC and NMR .
    Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Biphenyl couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C65–75≥98%
Trifluoromethoxy substitutionCuI, KF, DMF, 120°C50–60≥95%

Q. How is the compound’s purity and structural integrity validated in academic settings?

Methodological Answer:

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .
  • Structural confirmation :
    • NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic protons and dimethylamine groups.
    • X-ray crystallography : Resolves stereoelectronic effects of trifluoromethoxy and dimethylamine groups (requires single crystals grown via slow evaporation in dichloromethane/hexane) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Trace byproducts (e.g., dehalogenated intermediates) may act as confounding agents. Use preparative HPLC to isolate the pure compound and retest .
  • Solvent effects : Bioactivity assays in DMSO vs. aqueous buffers alter solubility and aggregation. Standardize solvent systems (e.g., ≤0.1% DMSO in cell-based assays) .
  • Receptor polymorphism : Species-specific variations in target receptors (e.g., cytochrome P450 isoforms) require cross-validation in multiple models.

Q. Example Approach :

Re-synthesize the compound under rigorously controlled conditions.

Validate purity via orthogonal methods (HPLC, NMR, elemental analysis).

Replicate assays in parallel with positive/negative controls.

Q. What computational models predict the environmental fate of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Predicts biodegradation pathways using software like EPI Suite. Key parameters include logP (lipophilicity) and persistence scores .
  • Molecular dynamics simulations : Model interactions with soil organic matter or aqueous environments to assess hydrolysis/oxidation susceptibility.
  • Experimental validation : Combine with laboratory studies (e.g., OECD 301F Ready Biodegradability Test) to verify computational predictions .

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the biphenyl system and affecting π-π stacking in receptor binding.
  • Steric impact : The trifluoromethoxy group’s bulk (van der Waals volume ≈ 38 ų) may hinder rotational freedom of the biphenyl core, as confirmed by DFT calculations .
  • Spectroscopic evidence : IR spectroscopy shows C-F stretches at 1150–1250 cm⁻¹; ¹⁹F NMR chemical shifts (δ = -55 to -60 ppm) confirm electronic environment .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-crystallization : Use guest molecules (e.g., crown ethers) to stabilize lattice structures.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions promotes ordered crystal growth.
  • Polymorph screening : Test solvents with varying polarities (e.g., acetone, toluene) to identify optimal crystallization conditions .

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